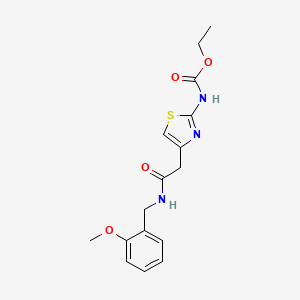

(Oxan-4-ylidene)amino 4-methylbenzene-1-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

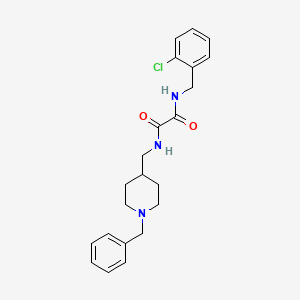

The compound "(Oxan-4-ylidene)amino 4-methylbenzene-1-sulfonate" appears to be a sulfonamide derivative, which is a class of compounds known for their various biological activities. Sulfonamides are typically characterized by the presence of the sulfonamide group (-SO2NH2) attached to an aromatic ring. They are widely used in medicinal chemistry due to their antibacterial properties and have been expanded to exhibit a range of activities including anti-HIV, anticancer, and enzyme inhibition properties .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or, as in the case of some derivatives, the reaction of isatin with sulfadimidine . The synthesis process is usually followed by characterization techniques such as IR spectroscopy, NMR, and elemental analysis to confirm the chemical structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is typically confirmed using spectroscopic methods. For instance, the sulfonamide compound mentioned in one of the studies was characterized by FT-IR, 1H and 13C NMR, UV–Vis, and X-ray single crystal techniques, which helped in determining the bond lengths, bond angles, and overall geometry of the molecule .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their active methylene groups. These reactions can lead to the formation of heterocyclic compounds and can also serve as chelating ligands . The reactivity of these compounds allows for the synthesis of diverse heterocyclic structures that can be used in further chemical and pharmacological studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be explored through computational methods such as Density Functional Theory (DFT). These studies can provide insights into the molecular electrostatic potential, natural bond orbital analysis, frontier molecular orbital analysis, thermodynamic properties, dipole moments, and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . Such analyses are crucial for understanding the reactivity and potential biological activity of the compounds.

Case Studies

Several case studies have demonstrated the biological activities of sulfonamide derivatives. For example, some derivatives have shown significant anti-HIV activity against HIV-1 and HIV-2 strains . Other studies have reported the inhibition of carbonic anhydrase isoforms, which are associated with tumor growth, and have evaluated the anticancer activity of these compounds against breast and colorectal cancer cell lines . These findings highlight the potential therapeutic applications of sulfonamide derivatives in treating various diseases.

科学的研究の応用

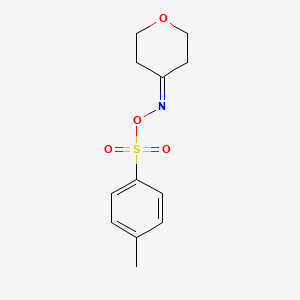

Antioxidant and Corrosion Inhibitors in Lubricating Oils

4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate, a derivative of the compound of interest, has been synthesized and tested as an antioxidant and corrosion inhibitor for gasoline lubricating oil. Certain compounds within this family showed high antioxidant activity, indicating their potential application in enhancing the performance and lifespan of lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).

Antibacterial and Surface Activity

The sulfonate derivatives have been explored for their antibacterial properties. For instance, certain 1,2,4-triazole derivatives showed effectiveness as surface-active agents and exhibited antimicrobial activity, suggesting their potential in medical and industrial applications (El-Sayed, 2006).

Heterocyclic Synthesis and Chelating Ligands

Compounds like acyl(R-sulfonyl)ketene aminals, derived from similar structures, have been synthesized for use in heterocyclic synthesis and as chelating ligands, indicating a broad scope of application in organic chemistry and possibly in materials science (Voronkova et al., 2010).

Biological Activity in Microorganisms

Derivatives of the compound have shown biological activity against various bacteria and fungi. They have been identified to possess bactericidal and fungicidal activity, which could be significant in developing new antimicrobial agents (Konovalova et al., 2021).

Nonlinear Optical Single Crystals

In materials science, derivatives of the compound have been used in the growth of single crystals with potential applications in nonlinear optics. These materials have shown promising properties for photonics and optoelectronics (Parol et al., 2020).

特性

IUPAC Name |

(oxan-4-ylideneamino) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-10-2-4-12(5-3-10)18(14,15)17-13-11-6-8-16-9-7-11/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWJEJWZGOLDHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Oxan-4-ylidene)amino 4-methylbenzene-1-sulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3014265.png)

![N~3~-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B3014272.png)

![N-(2-fluorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)

![N-[3-[4-(Difluoromethyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3014276.png)

![N-(4-ethylphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B3014279.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3014280.png)

![2-[2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3014284.png)